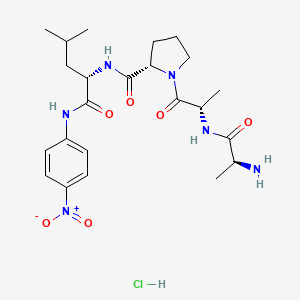
h-Ala-ala-pro-leu-pna hcl
Overview
Description
The compound h-Ala-ala-pro-leu-pna hydrochloride is a synthetic peptide substrate commonly used in biochemical research. It is composed of a sequence of amino acids: alanine, alanine, proline, and leucine, linked to a p-nitroanilide group. This compound is often utilized in enzymatic studies due to its chromogenic properties, which allow for easy detection and measurement of enzymatic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of h-Ala-ala-pro-leu-pna hydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are coupled to the resin using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of h-Ala-ala-pro-leu-pna hydrochloride follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
h-Ala-ala-pro-leu-pna hydrochloride: primarily undergoes enzymatic hydrolysis. This reaction is catalyzed by proteases, which cleave the peptide bond between the leucine and p-nitroanilide group, releasing p-nitroaniline, a chromogenic product.
Common Reagents and Conditions
Enzymes: Proteases such as chymotrypsin, trypsin, and elastase.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).
Temperature: Typically conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic hydrolysis of h-Ala-ala-pro-leu-pna hydrochloride is p-nitroaniline, which can be detected spectrophotometrically due to its yellow color .
Scientific Research Applications
h-Ala-ala-pro-leu-pna hydrochloride: is widely used in scientific research, particularly in the following areas:
Enzyme Kinetics: Used as a substrate to study the activity and specificity of proteases.
Drug Development: Employed in screening assays to identify potential inhibitors of proteases, which are targets for various diseases.
Biochemical Pathways: Helps in elucidating the roles of proteases in biological processes such as protein degradation, signal transduction, and immune response.
Mechanism of Action
The mechanism of action of h-Ala-ala-pro-leu-pna hydrochloride involves its recognition and cleavage by specific proteases. The peptide bond between leucine and p-nitroanilide is hydrolyzed, releasing p-nitroaniline. This reaction can be monitored by measuring the increase in absorbance at 405 nm, corresponding to the release of p-nitroaniline .
Comparison with Similar Compounds
h-Ala-ala-pro-leu-pna hydrochloride: can be compared with other chromogenic peptide substrates such as:
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used for chymotrypsin and cathepsin G assays.
Gly-Pro-pNA hydrochloride: A substrate for dipeptidyl peptidase IV (DPP-IV).
H-Ala-Pro-pNA hydrochloride: Another substrate for DPP-IV, differing in the amino acid sequence.
These compounds share similar applications in enzymatic studies but differ in their amino acid sequences, which confer specificity for different proteases.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O6.ClH/c1-13(2)12-18(21(31)26-16-7-9-17(10-8-16)29(34)35)27-22(32)19-6-5-11-28(19)23(33)15(4)25-20(30)14(3)24;/h7-10,13-15,18-19H,5-6,11-12,24H2,1-4H3,(H,25,30)(H,26,31)(H,27,32);1H/t14-,15-,18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPVUXAHVUZGKQ-RFFPBCEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1445927.png)
![tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B1445928.png)
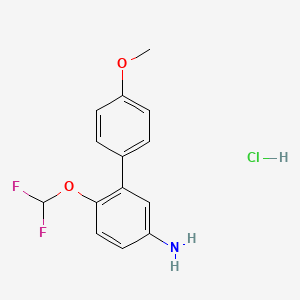
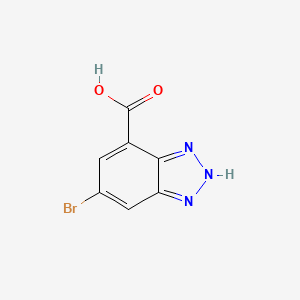
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride](/img/structure/B1445933.png)
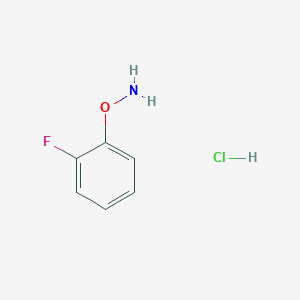

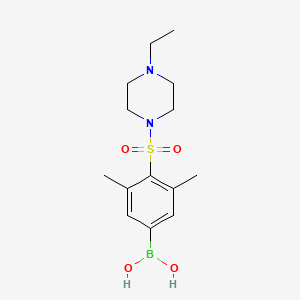

![4-[(1S)-(4-Dimethylamino)-1-(4-fluotophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B1445944.png)
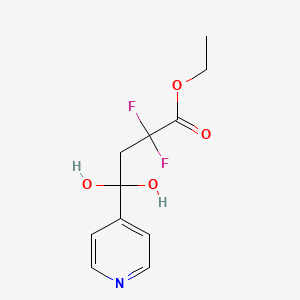

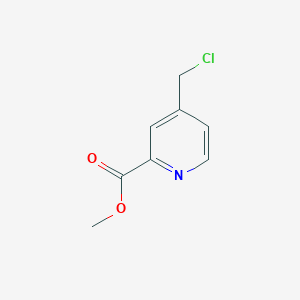
![tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate](/img/structure/B1445950.png)
